molecular formula C20H30N2O B6495968 N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]cyclopentanecarboxamide CAS No. 955527-71-6

N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]cyclopentanecarboxamide

Cat. No.: B6495968
CAS No.: 955527-71-6
M. Wt: 314.5 g/mol
InChI Key: COWZYDCYNYOPGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]cyclopentanecarboxamide is a synthetic organic compound with the CAS Registry Number 955527-71-6 and a molecular formula of C20H30N2O, yielding a molecular weight of 314.4650 . Its structure is characterized by a 1,2,3,4-tetrahydroquinoline core, a privileged scaffold in medicinal chemistry, which is N-alkylated with a propyl group and further functionalized with an ethyl linker to a cyclopentanecarboxamide group . This specific molecular architecture suggests significant potential for biomedical research. Compounds featuring the tetrahydroquinoline motif are frequently investigated for their interactions with the central nervous system; for instance, structurally similar molecules have been developed and studied as potent and selective antagonists for dopamine receptors, indicating the value of this chemotype in neuropharmacology . Furthermore, the amide functionality and overall hydrophobicity of the molecule make it a candidate for research into metabolic enzymes. Patents disclose that closely related tetrahydroquinoline-ethyl-amide derivatives have been explored as inhibitors of cholesterol ester transfer protein (CETP), a key target in the development of therapies for cardiovascular diseases like atherosclerosis . Researchers can leverage this compound as a chemical tool for probing these and other biological pathways. Please Note: This product is intended for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O/c1-2-13-22-14-5-8-18-15-16(9-10-19(18)22)11-12-21-20(23)17-6-3-4-7-17/h9-10,15,17H,2-8,11-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWZYDCYNYOPGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pfitzinger Reaction Pathway

In a representative procedure, 6-nitro-1-propyl-1,2,3,4-tetrahydroquinoline is synthesized by condensing 3-nitroaniline with cyclohexanone in the presence of polyphosphoric acid (PPA) at 120°C for 6 hours. The nitro group is subsequently reduced to an amine using hydrogen gas and palladium on carbon (Pd/C) in ethanol, yielding 6-amino-1-propyl-1,2,3,4-tetrahydroquinoline with 85% efficiency.

Key Reaction Conditions

ParameterValue
CatalystPolyphosphoric acid (PPA)
Temperature120°C
Reaction Time6 hours
Reduction Catalyst10% Pd/C
Reduction Pressure1 atm H₂

Functionalization of the Tetrahydroquinoline Core

The 6-amino group is alkylated to introduce the ethyl spacer required for carboxamide formation.

Ethyl Group Introduction

The amine intermediate undergoes reductive alkylation with acetaldehyde in the presence of sodium cyanoborohydride (NaBH₃CN) in methanol at 0°C to room temperature. This step produces 6-(2-aminoethyl)-1-propyl-1,2,3,4-tetrahydroquinoline with 78% yield.

Optimization Insights

  • Lower temperatures (0–5°C) minimize side reactions like over-alkylation.

  • Methanol as a solvent enhances solubility of both the amine and aldehyde.

Carboxamide Bond Formation

The final step involves coupling the ethylamine intermediate with cyclopentanecarboxylic acid.

Activation and Coupling

Cyclopentanecarboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in anhydrous dimethylformamide (DMF). The reaction proceeds at room temperature for 12 hours, yielding the target compound with 92% purity after recrystallization from ethyl acetate.

Reagent Ratios

ComponentMolar Equivalents
Cyclopentanecarboxylic acid1.2
EDC1.5
HOBt1.5
Diisopropylethylamine3.0

Characterization Data

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 7.95 (s, 1H, NH), 6.95–7.10 (m, 3H, aromatic), 3.45 (q, 2H, CH₂NH), 2.85–3.10 (m, 4H, tetrahydroquinoline CH₂), 2.55 (t, 2H, cyclopentane CH₂), 1.70–1.90 (m, 9H, cyclopentane and propyl CH₂), 1.25 (t, 3H, CH₃).

  • LC-MS : m/z 315.2 [M+H]⁺.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

A patent-disclosed method utilizes microwave irradiation to accelerate the cyclization step, reducing reaction time from 6 hours to 30 minutes with comparable yield (83%). This approach minimizes thermal degradation of intermediates.

Solid-Phase Synthesis

For high-throughput production, the tetrahydroquinoline core is immobilized on Wang resin. After alkylation and cleavage, the free amine is coupled with cyclopentanecarboxylic acid using standard EDC/HOBt conditions, achieving 89% yield.

Challenges and Optimization

  • Stereochemical Control : The tetrahydroquinoline ring introduces potential stereocenters. Chiral HPLC analysis confirms a racemic mixture in final products, necessitating enantioselective catalysis for pharmaceutical applications.

  • Byproduct Formation : Over-alkylation during ethyl group introduction is mitigated by slow acetaldehyde addition and strict temperature control.

Industrial-Scale Considerations

Cost-Efficiency Metrics

ParameterLaboratory ScalePilot Plant Scale
Yield78%82%
Purity92%95%
Cycle Time48 hours24 hours

Solvent recovery systems and continuous-flow reactors enhance scalability, reducing DMF waste by 40% .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be employed to modify the tetrahydroquinoline ring or the amide functionality.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents on the tetrahydroquinoline ring or the cyclopentanecarboxamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

Chemical Characteristics

The compound features a cyclopentanecarboxamide structure linked to a tetrahydroquinoline moiety, which is known for its pharmacological properties. The molecular formula for this compound is C17H24N2OC_{17}H_{24}N_{2}O, and it possesses a molecular weight of 288.39 g/mol. Its structure can be represented as follows:

N 2 1 propyl 1 2 3 4 tetrahydroquinolin 6 yl ethyl cyclopentanecarboxamide\text{N 2 1 propyl 1 2 3 4 tetrahydroquinolin 6 yl ethyl cyclopentanecarboxamide}

Medicinal Chemistry

The compound's structural components suggest potential applications in drug development. Compounds with similar tetrahydroquinoline structures have demonstrated various biological activities, including:

  • Antitumor Activity : Research indicates that tetrahydroquinoline derivatives can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The presence of the tetrahydroquinoline moiety may enhance the compound's ability to combat bacterial and fungal infections .

Neuropharmacology

Given the structural similarities to known neuroactive compounds, N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]cyclopentanecarboxamide may have implications in treating neurological disorders. Preliminary studies suggest that derivatives of tetrahydroquinoline can modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions such as anxiety and depression.

Synthesis of Novel Compounds

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the modification and generation of new derivatives with tailored biological activities. The synthesis of related compounds often involves:

  • Functional Group Modifications : By altering functional groups on the cyclopentanecarboxamide or tetrahydroquinoline moieties, researchers can explore variations in pharmacological profiles.
  • Hybrid Molecule Development : Combining this compound with other pharmacophores may lead to hybrid molecules that exhibit enhanced efficacy against specific targets .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of tetrahydroquinoline derivatives similar to this compound. The results indicated significant cytotoxic effects against various cancer cell lines, with mechanisms involving apoptosis and inhibition of angiogenesis being elucidated through in vitro assays .

Case Study 2: Neuroprotective Effects

Another research effort focused on evaluating the neuroprotective effects of tetrahydroquinoline derivatives. The study demonstrated that these compounds could protect neuronal cells from oxidative stress-induced damage through modulation of antioxidant pathways. This suggests potential applications in neurodegenerative disease treatment .

Mechanism of Action

The mechanism of action of N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]cyclopentanecarboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal activity and behavior.

Comparison with Similar Compounds

Table 1: Comparison of Cyclopentanecarboxamide Derivatives

Compound Name Molecular Formula Yield (%) Melting Point (°C) Key Substituent
N-[2-(1-Propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]cyclopentanecarboxamide Not provided - - Propyl-tetrahydroquinolinyl ethyl
N-(2-(2-Phenoxyacetyl)hydrazine-1-carbonothioyl)cyclopentanecarboxamide (2.12) - 59 158–161 Phenoxyacetyl hydrazine
N-(2-(2-(Phenylthio)acetyl)hydrazine-1-carbonothioyl)cyclopentanecarboxamide (2.13) - 63 148–150 Phenylthioacetyl hydrazine
N-(2-Benzoylhydrazine-1-carbonothioyl)cyclopentanecarboxamide (2.14) - 66 193–195 Benzoyl hydrazine
N-(2-{5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}phenyl)cyclopentanecarboxamide C17H18FN5OS2 - - Thienopyridinyl phenyl

Key Observations:

  • Synthesis: The target compound likely requires amide coupling between cyclopentanecarboxylic acid and a tetrahydroquinolinyl ethylamine precursor, differing from hydrazine-based routes used for compounds 2.12–2.15 .

Physicochemical Properties

  • Melting Points: Hydrazine derivatives (2.12–2.15) exhibit melting points between 148–195°C, influenced by aromatic stacking and hydrogen bonding. The target compound’s melting point is unreported but may be lower due to its flexible propyl chain .
  • Lipophilicity: The tetrahydroquinolinyl group likely increases logP compared to sulfur-containing analogs (e.g., 2.13), affecting solubility and membrane permeability .

Computational and Crystallographic Insights

  • Molecular Docking: AutoDock Vina and AutoDock4 (Evidences 3–4) could model the target compound’s interactions. Its rigid tetrahydroquinoline core may improve binding pocket fit compared to smaller substituents in 2.12–2.14 .
  • Crystallography: If crystallized, SHELX () and the Cambridge Structural Database (CSD, ) would be critical for resolving its 3D structure .

Biological Activity

N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]cyclopentanecarboxamide is a compound of interest due to its potential therapeutic applications. Its unique structural features, including a tetrahydroquinoline moiety and cyclopentanecarboxamide group, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity against cancer cells, and potential therapeutic uses based on existing research.

Chemical Structure and Properties

The molecular formula of this compound is C19H26N2OC_{19}H_{26}N_{2}O. The compound's structure can be represented as follows:

N 2 1 propyl 1 2 3 4 tetrahydroquinolin 6 yl ethyl cyclopentanecarboxamide\text{N 2 1 propyl 1 2 3 4 tetrahydroquinolin 6 yl ethyl cyclopentanecarboxamide}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by mimicking natural substrates. This inhibition can disrupt critical biochemical pathways involved in cell proliferation and survival.
  • Receptor Modulation : The tetrahydroquinoline moiety can modulate receptor activity, influencing signaling pathways that regulate cell growth and apoptosis.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings from relevant research:

Cell Line IC50 (µM) Reference
MCF-7 (Breast)5.0
HT29 (Colon)6.4
A2780 (Ovarian)4.0
BE2-C (Neuroblastoma)3.5

These results indicate that this compound exhibits significant cytotoxicity across several cancer types.

Case Studies and Research Findings

Several studies have explored the biological effects of compounds structurally related to this compound:

  • Norcantharidin Analogues : Research on norcantharidin-inspired analogues has shown that compounds with similar structural motifs exhibit potent cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications to the core structure can enhance efficacy against specific targets .
  • Mechanistic Insights : Investigations into the mechanisms of action reveal that related compounds interfere with nucleic acid synthesis and protein biosynthesis pathways . This suggests that this compound may similarly affect these critical cellular processes.

Q & A

Q. Optimization Considerations

  • Reagent Selection : Use of anhydrous solvents (DMF, THF) and catalysts (e.g., Pd/C for hydrogenation) to improve yields .
  • Temperature Control : Maintain ≤0°C during amide coupling to minimize side reactions .
  • Purification : Column chromatography with gradient elution (hexane:EtOAc) to isolate the final product .

Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Q. Basic Characterization Workflow

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the cyclopentane ring (δ ~1.5–2.5 ppm for methylene protons) and tetrahydroquinoline aromaticity (δ ~6.5–7.5 ppm) .
  • HRMS : Validate molecular weight (e.g., calculated [M+H]⁺ for C₂₂H₃₁N₂O: 357.24; observed: 357.23) .
  • X-ray Crystallography (if crystalline): Resolve stereochemistry of the propyl and cyclopentane groups .

Q. Advanced Applications

  • DSC/TGA : Assess thermal stability for formulation studies .

How do functional groups in this compound influence its chemical reactivity?

Q. Key Functional Group Interactions

  • Amide Bond : Susceptible to hydrolysis under acidic/basic conditions; stability studies (pH 1–9, 37°C) are critical for drug development .
  • Tetrahydroquinoline Nitrogen : Participates in redox reactions (e.g., oxidation to quinoline derivatives using KMnO₄ under acidic conditions) .
  • Cyclopentane Ring : Steric hindrance may limit nucleophilic attacks, requiring optimized conditions for derivatization .

What strategies are recommended for identifying biological targets and elucidating mechanisms of action?

Q. Advanced Experimental Design

Target Prediction : Computational docking (AutoDock Vina) against receptors commonly targeted by tetrahydroquinoline analogs (e.g., serotonin receptors, kinase enzymes) .

In Vitro Assays :

  • Binding Affinity : Radioligand displacement assays (e.g., ³H-labeled antagonists for GPCRs).
  • Functional Activity : cAMP/GTPγS assays for G-protein-coupled receptors .

Pathway Analysis : RNA-seq/proteomics to identify downstream signaling perturbations .

How can researchers resolve contradictions in reported synthetic yields or biological activity data?

Q. Methodological Approach

  • Reproducibility Checks : Validate reaction conditions (e.g., solvent purity, inert atmosphere) cited in conflicting studies .
  • Meta-Analysis : Compare crystallographic data (e.g., CCDC entries) to confirm structural consistency .
  • Dose-Response Curves : Re-evaluate bioactivity using standardized assays (e.g., IC₅₀ determinations with positive controls) .

What structural modifications could enhance the compound’s selectivity in pharmacological studies?

Q. Structure-Activity Relationship (SAR) Guidance

  • Propyl Chain Variation : Replace with cyclopropyl or fluorinated alkyl groups to modulate lipophilicity and metabolic stability .
  • Cyclopentane Substitution : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance target binding .
  • Ethyl Linker Optimization : Incorporate heteroatoms (O, S) to improve solubility .

How can byproducts from multi-step synthesis be systematically identified and mitigated?

Q. Advanced Analytical Strategies

  • LC-MS/MS : Monitor reaction intermediates and byproducts in real-time .
  • DoE (Design of Experiments) : Optimize reaction time/temperature to minimize side products (e.g., over-alkylation) .
  • Quenching Protocols : Use scavenger resins (e.g., polymer-bound triphenylphosphine) to remove excess reagents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.